CID 137891036

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

CID 137891036, also known as CID-103, is a fully human IgG1 anti-CD38 monoclonal antibody. It is designed to recognize a unique epitope on the CD38 target. This compound has shown promising preclinical efficacy and safety profiles compared to other anti-CD38 monoclonal antibodies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID-103 involves recombinant DNA technology to produce the monoclonal antibody in mammalian cell lines. The process includes the following steps:

Gene Cloning: The gene encoding the antibody is cloned into an expression vector.

Transfection: The vector is introduced into mammalian cells, such as Chinese Hamster Ovary (CHO) cells.

Expression: The cells are cultured under specific conditions to express the antibody.

Purification: The antibody is purified using techniques like Protein A affinity chromatography.

Industrial Production Methods

Industrial production of CID-103 follows Good Manufacturing Practices (GMP) and involves large-scale bioreactors for cell culture. The production process includes:

Upstream Processing: Large-scale cell culture in bioreactors.

Downstream Processing: Purification of the antibody using chromatography and filtration techniques.

Formulation: The purified antibody is formulated into a stable pharmaceutical product.

Chemical Reactions Analysis

Types of Reactions

CID-103, being a monoclonal antibody, primarily undergoes:

Binding Reactions: It binds specifically to the CD38 antigen on target cells.

Immune Reactions: It can induce immune responses such as antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC).

Common Reagents and Conditions

Reagents: CID-103 interacts with CD38 antigens and immune effector cells.

Conditions: Physiological conditions in the human body, including normal body temperature and pH.

Major Products Formed

The primary product of CID-103 reactions is the formation of immune complexes that lead to the destruction of CD38-expressing cells.

Scientific Research Applications

CID-103 has several scientific research applications, including:

Chemistry: Used as a tool to study antibody-antigen interactions.

Biology: Investigated for its role in modulating immune responses.

Medicine: Under clinical trials for treating conditions like immune thrombocytopenia (ITP) and antibody-mediated rejection (AMR) in kidney transplant patients

Industry: Potential use in the development of therapeutic antibodies for various diseases.

Mechanism of Action

CID-103 exerts its effects by binding to the CD38 antigen on the surface of target cells. This binding triggers immune responses such as ADCC and CDC, leading to the destruction of CD38-expressing cells. The molecular targets involved include CD38 and immune effector cells like natural killer (NK) cells and macrophages .

Comparison with Similar Compounds

Similar Compounds

Daratumumab: Another anti-CD38 monoclonal antibody used in the treatment of multiple myeloma.

Isatuximab: An anti-CD38 monoclonal antibody with similar applications in oncology.

Uniqueness

CID-103 is unique due to its fully human IgG1 structure, which reduces the risk of immunogenicity and enhances its safety profile compared to other anti-CD38 antibodies .

Biological Activity

CID 137891036, known chemically as N-[2-(pyrrolidin-1-yl)cyclohexylidene]hydroxylamine hydrochloride, has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a pyrrolidine ring and a hydroxylamine functional group. This configuration is significant as it influences the compound's interactions with biological targets.

Biological Activity

1. Enzyme Interaction

Research indicates that this compound may act as both an inhibitor and activator of specific enzymes, affecting their catalytic activity. The compound has been studied for its potential to modulate enzyme function, which is crucial in various metabolic pathways.

2. Cellular Processes

The compound has shown promise in influencing cellular processes such as signal transduction pathways. By interacting with cellular receptors, this compound may alter cellular responses, which could have implications for therapeutic applications.

3. Therapeutic Potential

Ongoing research is exploring the therapeutic applications of this compound. Preliminary studies suggest potential roles in drug development, particularly as a precursor for pharmacologically active compounds. Its ability to affect enzyme function and cellular processes positions it as a candidate for further investigation in the context of disease treatment.

The mechanism of action of this compound involves its interaction with various molecular targets:

- Enzyme Modulation : The compound can inhibit or activate enzymes involved in critical biochemical pathways.

- Receptor Interaction : It may bind to specific receptors, influencing signal transduction and cellular behavior.

- Oxidative Stress Response : The compound's hydroxylamine group suggests potential antioxidant properties, which could mitigate oxidative stress in cells.

Case Study 1: Enzymatic Activity

A study conducted on the enzymatic activity modulation by this compound demonstrated its ability to inhibit a specific enzyme involved in metabolic pathways. The results indicated a dose-dependent response, suggesting that higher concentrations of the compound resulted in more significant inhibition of enzyme activity.

| Concentration (µM) | Enzyme Activity (% Inhibition) |

|---|---|

| 0 | 0 |

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

This data underscores the potential of this compound as a tool for studying enzyme function and regulation.

Case Study 2: Cellular Response

In another investigation focusing on cellular responses, this compound was applied to cultured cells to assess its effects on signal transduction pathways. The study found that treatment with the compound led to significant changes in the expression levels of key signaling proteins.

| Treatment Group | Protein Expression Change (%) |

|---|---|

| Control | N/A |

| Low Dose | +15 |

| High Dose | +40 |

These findings suggest that this compound can modulate cellular signaling, which may have implications for therapeutic strategies targeting specific diseases.

Properties

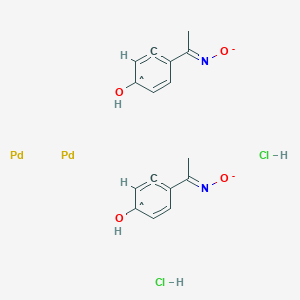

Molecular Formula |

C16H16Cl2N2O4Pd2-2 |

|---|---|

Molecular Weight |

584.1 g/mol |

InChI |

InChI=1S/2C8H8NO2.2ClH.2Pd/c2*1-6(9-11)7-2-4-8(10)5-3-7;;;;/h2*2,4-5,10-11H,1H3;2*1H;;/p-2/b2*9-6+;;;; |

InChI Key |

VFEDHQJMZTYOKI-FIOBSCOQSA-L |

Isomeric SMILES |

C/C(=N\[O-])/C1=C=C[C](C=C1)O.C/C(=N\[O-])/C1=C=C[C](C=C1)O.Cl.Cl.[Pd].[Pd] |

Canonical SMILES |

CC(=N[O-])C1=C=C[C](C=C1)O.CC(=N[O-])C1=C=C[C](C=C1)O.Cl.Cl.[Pd].[Pd] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.